1-(1,3-Thiazole-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-(1,3-Thiazole-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic organic compound that features a thiazole ring and a piperazine ring. The presence of the trifluoroethyl group adds unique chemical properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazole-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be added using reagents like trifluoroethyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazole-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazole-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazole-4-carbonyl)piperazine: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
4-(2,2,2-Trifluoroethyl)piperazine: Lacks the thiazole ring, which may affect its reactivity and applications.
Uniqueness
The presence of both the thiazole ring and the trifluoroethyl group in 1-(1,3-Thiazole-4-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine makes it unique, potentially offering a combination of properties not found in similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C10H12F3N3OS |
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Molecular Weight |
279.28 g/mol |
IUPAC Name |
1,3-thiazol-4-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C10H12F3N3OS/c11-10(12,13)6-15-1-3-16(4-2-15)9(17)8-5-18-7-14-8/h5,7H,1-4,6H2 |
InChI Key |
ZZLGOUJXVNZACB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CSC=N2 |
Origin of Product |
United States |
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